![molecular formula C20H19N5O2S B5339718 N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5339718.png)
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide, also known as MTITB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis, including matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). It has also been found to induce apoptosis through the activation of caspases.
In neuroprotection, this compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of MMPs and VEGF in cancer cells, the activation of the Nrf2/ARE pathway in neurons, and the inhibition of acetylcholinesterase. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells, protect against oxidative stress-induced neurotoxicity, and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, its limitations include its relatively low solubility in water, which can make it difficult to use in certain experiments, and its limited availability, which can make it challenging to obtain for research purposes.
Future Directions
There are several future directions for N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide research, including its potential applications in cancer therapy, neuroprotection, and antimicrobial activity. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties, including its solubility and bioavailability. Additionally, investigations into its potential side effects and toxicity are needed to ensure its safety for clinical use.
Synthesis Methods
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methoxyacetophenone with 2-aminothiophenol, followed by the reaction of the resulting compound with 3-(2-bromoethyl)-5H-[1,2,4]triazino[5,6-b]indole. The final product is obtained through the reaction of the intermediate compound with butanoyl chloride.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
In neuroprotection, this compound has been shown to protect against oxidative stress-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-3-16(19(26)22-14-10-6-7-11-15(14)27-2)28-20-23-18-17(24-25-20)12-8-4-5-9-13(12)21-18/h4-11,16H,3H2,1-2H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYOKWWBVWXUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methylphenyl)propyl]propanamide](/img/structure/B5339637.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
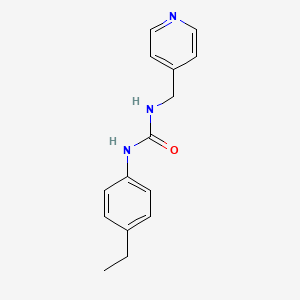
![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339660.png)
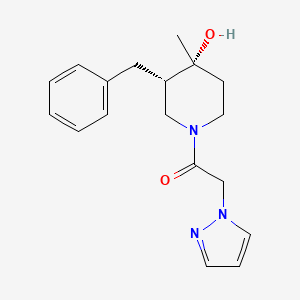
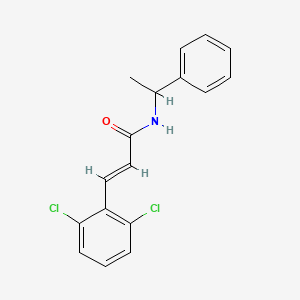
![2-{1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]-2-piperidinyl}pyridine](/img/structure/B5339679.png)
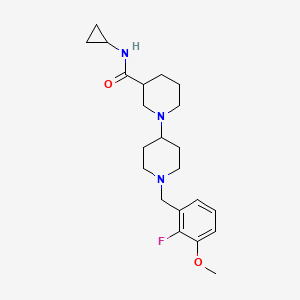
![methyl 5-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-5-oxopentanoate](/img/structure/B5339697.png)
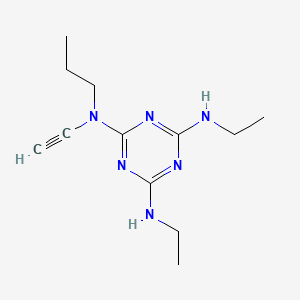
![N-(4-chlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B5339709.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)